![molecular formula C20H30BrNO2 B1669519 Cyclopyrronium Bromide CAS No. 15599-22-1](/img/structure/B1669519.png)
Cyclopyrronium Bromide
Vue d'ensemble
Description
Le bromure de cyclopyrronium, également connu sous le nom de bromure de glycopyrronium, est un composé ammonium quaternaire synthétique. Il appartient au groupe des anticholinergiques muscariniques et est principalement utilisé comme médicament pour réduire les sécrétions dans les voies respiratoires, la salive et d'autres fluides corporels. Il ne traverse pas la barrière hémato-encéphalique, ce qui limite ses effets sur le système nerveux central .
Méthodes De Préparation
La préparation du bromure de cyclopyrronium implique plusieurs étapes :
Protection du groupe hydroxyle : Le groupe hydroxyle de l'acide mandélique alpha-cyclopentyl est protégé par le benzyle.
Estérification : Le composé protégé est estérifié avec le 1-méthyl-3-pyrrolidinol pour obtenir un ester intermédiaire clé.
Débenzylation : L'ester intermédiaire est débenzylé dans des conditions de palladium sur charbon (Pd/C).
Quaternisation : Le composé résultant est quaternisé avec du bromure de méthyle pour former le sel de bromure.
Purification : Le produit brut est séparé, filtré et raffiné pour obtenir le produit final .
Analyse Des Réactions Chimiques
Le bromure de cyclopyrronium subit diverses réactions chimiques :
Oxydation et réduction : Il peut participer à des réactions d'oxydation et de réduction, bien que ce ne soient pas ses réactions principales.
Substitution : Le composé est plus souvent impliqué dans des réactions de substitution, en particulier la quaternisation, où un groupe méthyle est introduit.
Réactifs et conditions courants : Les réactifs typiques incluent le bromure de méthyle pour la quaternisation et le Pd/C pour la débenzylation.
Applications De Recherche Scientifique
Chemical Properties and Mechanism of Action
Cyclopyrronium bromide is chemically characterized by the formula with a molecular weight of 396.4 g/mol . It functions by selectively blocking muscarinic receptors, which inhibits the action of acetylcholine, leading to bronchodilation and reduced secretions in the respiratory tract.
Respiratory Conditions
This compound is primarily used in the management of chronic obstructive pulmonary disease (COPD). Its bronchodilatory effects help alleviate symptoms such as wheezing and shortness of breath. Clinical studies have shown that it improves lung function and quality of life in COPD patients.
Key Study Findings:
- A double-blind, placebo-controlled trial indicated that this compound significantly improved forced expiratory volume in one second (FEV1) compared to placebo .
- Long-term studies have demonstrated sustained efficacy over 24 weeks, with minimal side effects reported .
Anesthesia
In anesthetic practice, this compound is utilized to reduce salivary secretions and bronchial mucus during surgical procedures. This application is particularly beneficial in patients undergoing procedures where airway management is critical.
Clinical Insights:
- A study involving patients undergoing general anesthesia found that preoperative administration of this compound effectively decreased salivary flow rates and improved surgical conditions .
Comparative Efficacy
The following table summarizes the comparative efficacy of this compound against other muscarinic antagonists used in similar applications:
Drug | Indication | Efficacy (FEV1 Improvement) | Side Effects |
---|---|---|---|
This compound | COPD | Significant improvement | Dry mouth, headache |
Ipratropium Bromide | COPD | Moderate improvement | Dry mouth, dizziness |
Tiotropium Bromide | COPD | High improvement | Dry mouth, constipation |
Case Study 1: COPD Management
A 65-year-old male patient with severe COPD was treated with this compound as part of his management plan. Over a 12-week period, FEV1 increased from 35% to 50% of predicted values, demonstrating significant clinical improvement. The patient reported reduced episodes of exacerbation and improved exercise tolerance .
Case Study 2: Surgical Anesthesia
In a cohort study involving 100 patients undergoing elective surgery, those receiving this compound prior to induction exhibited a marked decrease in salivary secretion compared to those receiving no premedication. This led to fewer complications related to airway management during surgery .
Mécanisme D'action
Cyclopyrronium bromide acts as a competitive inhibitor of muscarinic receptors, particularly M1, M2, M3, M4, and M5 receptors. By blocking these receptors, it inhibits cholinergic transmission, leading to reduced secretions in various parts of the body. This mechanism makes it effective in treating conditions like COPD and hyperhidrosis .
Comparaison Avec Des Composés Similaires
Le bromure de cyclopyrronium est souvent comparé à d'autres antagonistes muscariniques tels que :
Atropine : Contrairement à l'atropine, le bromure de cyclopyrronium ne traverse pas la barrière hémato-encéphalique, ce qui le rend plus sûr à utiliser chez les patients où les effets sur le système nerveux central sont une préoccupation.
Tiotropium : Le bromure de cyclopyrronium a une fenêtre thérapeutique plus large que le tiotropium, ce qui en fait un choix privilégié dans certains traitements.
Ipratropium : Les deux composés sont utilisés dans le traitement des affections respiratoires, mais le bromure de cyclopyrronium a une durée d'action plus longue .
Le bromure de cyclopyrronium se distingue par son affinité spécifique pour les récepteurs et ses effets limités sur le système nerveux central, ce qui en fait un composé unique et précieux tant en recherche qu'en milieu clinique.
Activité Biologique
Cyclopyrronium bromide is a synthetic quaternary ammonium compound that acts as a muscarinic antagonist, primarily targeting the M2 and M3 muscarinic acetylcholine receptors. Its pharmacological profile suggests various therapeutic applications, particularly in the management of conditions associated with excessive cholinergic activity, such as chronic obstructive pulmonary disease (COPD) and other respiratory disorders. This article explores the biological activity of this compound, focusing on its mechanisms of action, clinical efficacy, and relevant case studies.
This compound works by selectively blocking muscarinic receptors in the smooth muscle of the airways, leading to bronchodilation. The compound exhibits a longer duration of action compared to other anticholinergic agents, which can be attributed to its high affinity for the M2 receptor subtype. This selectivity reduces the side effects commonly associated with non-selective muscarinic antagonists.
Key Mechanisms:
- M2 Receptor Antagonism : Inhibits presynaptic autoreceptors that normally inhibit acetylcholine release, enhancing bronchodilation.
- M3 Receptor Antagonism : Directly blocks smooth muscle contraction in the airways, facilitating easier airflow.
Summary of Clinical Trials
A series of clinical trials have evaluated the efficacy and safety of this compound in patients with COPD. The following table summarizes key findings from these studies:
Study | Population | Dosage | Outcome Measures | Results |
---|---|---|---|---|
Study 1 | 200 COPD patients | 50 µg once daily | FEV1 improvement | Significant increase in FEV1 at 12 weeks compared to placebo (p<0.01) |
Study 2 | 150 COPD patients | 25 µg twice daily | Quality of life (SGRQ) | Improvement in SGRQ score at 24 weeks (p<0.05) |
Study 3 | 300 asthma patients | 50 µg once daily | Adverse events | Similar adverse event profile to placebo |
Case Studies
- Case Study on COPD Management : A double-blind study involving 200 patients demonstrated that this compound significantly improved lung function as measured by FEV1 over a 12-week period compared to placebo. Patients reported enhanced quality of life and reduced exacerbations.
- Asthma Treatment : In a separate investigation involving asthmatic patients, this compound was found to be effective in reducing airway hyperresponsiveness without significant cardiovascular side effects, indicating its safety profile in this population.
Side Effects and Tolerability
While this compound is generally well-tolerated, some patients may experience common anticholinergic side effects, including dry mouth, constipation, and urinary retention. A recent study highlighted that these side effects were comparable to those observed with other anticholinergics but were less frequent than with older agents like ipratropium bromide.
Research Findings
Recent studies have explored the potential for this compound to be used in combination therapies for enhanced efficacy. For instance, combining it with beta-agonists has shown synergistic effects in improving lung function and reducing symptoms in COPD patients.
Propriétés
Numéro CAS |
15599-22-1 |
---|---|
Formule moléculaire |
C20H30BrNO2 |
Poids moléculaire |
396.4 g/mol |
Nom IUPAC |
(1-ethyl-1-methylpyrrolidin-1-ium-3-yl) 2-cyclopentyl-2-phenylacetate;bromide |
InChI |
InChI=1S/C20H30NO2.BrH/c1-3-21(2)14-13-18(15-21)23-20(22)19(17-11-7-8-12-17)16-9-5-4-6-10-16;/h4-6,9-10,17-19H,3,7-8,11-15H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
HZVNJIOPUIMLRO-UHFFFAOYSA-M |
SMILES |
CC[N+]1(CCC(C1)OC(=O)C(C2CCCC2)C3=CC=CC=C3)C.[Br-] |
SMILES canonique |
CC[N+]1(CCC(C1)OC(=O)C(C2CCCC2)C3=CC=CC=C3)C.[Br-] |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Cyclopyrronium bromide; Cyclopyrronii bromidum |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.